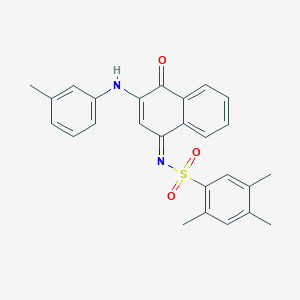
2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide, also known as TONs, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound bind to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and disrupting the spindle apparatus during cell division.
Biochemical and Physiological Effects:
This compound have been shown to induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation. This compound have also been shown to exhibit anti-inflammatory and anti-oxidant properties, which may contribute to their anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide is their potent anti-cancer activity against various cancer cell lines. This compound also exhibit low toxicity towards normal cells, making them a promising candidate for cancer therapy. However, this compound have poor solubility in water, which may limit their use in certain applications.
Orientations Futures
There are several future directions for 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide research. One area of focus is the development of novel this compound derivatives with improved solubility and bioavailability. Another area of focus is the investigation of this compound as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and their potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide is a complex process that involves several steps. The first step involves the preparation of 4-bromo-3-nitrotoluene, which is then reacted with 2,4,5-trimethylphenylboronic acid to form the corresponding boronic acid intermediate. The intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 4-(4-aminophenylsulfonyl)benzeneboronic acid to form this compound.
Applications De Recherche Scientifique
2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide have been extensively studied for their potential applications in the field of cancer research. Studies have shown that this compound exhibit potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. This compound have also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
Formule moléculaire |
C26H24N2O3S |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
(NZ)-2,4,5-trimethyl-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C26H24N2O3S/c1-16-8-7-9-20(12-16)27-24-15-23(21-10-5-6-11-22(21)26(24)29)28-32(30,31)25-14-18(3)17(2)13-19(25)4/h5-15,27H,1-4H3/b28-23- |
Clé InChI |
HSIDQRIZCQLRKF-NFFVHWSESA-N |
SMILES isomérique |
CC1=CC(=CC=C1)NC2=C/C(=N/S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC(=CC=C1)NC2=CC(=NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C4=CC=CC=C4C2=O |
SMILES canonique |
CC1=CC(=CC=C1)NC2=CC(=NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281233.png)
![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281245.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281248.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281250.png)
![Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281251.png)
![(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-4-ethylbenzenesulfonamide](/img/structure/B281252.png)
![2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281253.png)
![Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281254.png)
![Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)
![Methyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281259.png)
![Ethyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281260.png)
![2,4,5-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281262.png)
